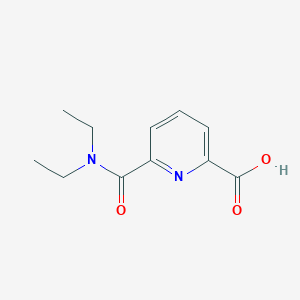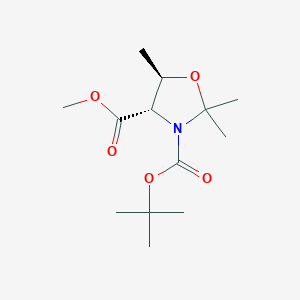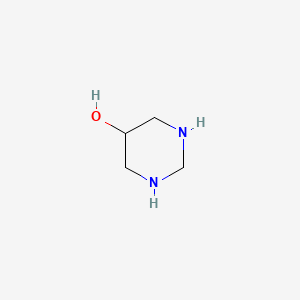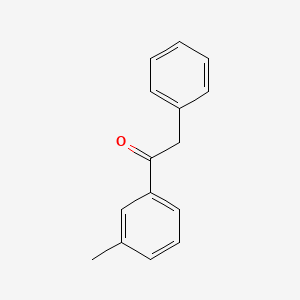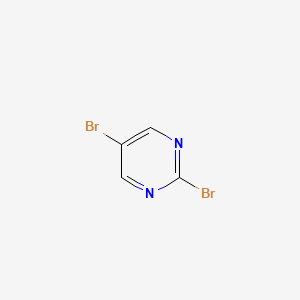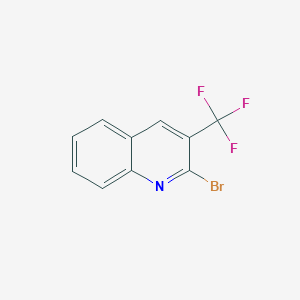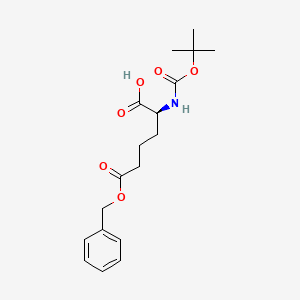
1,10-Dibromodecane-2,9-dione
Vue d'ensemble
Description
1,10-Dibromodecane-2,9-dione is used as a reagent for the quaternization of (carbamoyloxybenzyl)dialkylamines . It is also used as an alkylating agent and as a synthetic organic intermediate .
Molecular Structure Analysis
The molecular formula of 1,10-Dibromodecane-2,9-dione is C10H16Br2O2 . The exact mass is 325.95200 .Applications De Recherche Scientifique
DNA Interaction Studies
- The study by Białobrzeska et al. (2019) focuses on the synthesis of new 9,10-anthraquinone and piperazine derivative, exploring its interaction with calf thymus DNA. This research indicates the potential of anthraquinone derivatives in studying DNA interactions, possibly relevant to the investigation of similar compounds like 1,10-Dibromodecane-2,9-dione (Białobrzeska et al., 2019).
Synthesis and Characterization of Novel Derivatives
- Ghorbani‐Vaghei et al. (2014) discuss the one-pot synthesis of new derivatives of pyran using N-halosulfonamide, highlighting methodologies that could be applicable to the synthesis and functionalization of 1,10-Dibromodecane-2,9-dione derivatives (Ghorbani‐Vaghei et al., 2014).
Development of Anticancer Agents
- Research by Tikhomirov et al. (2017) on anthracene-9,10-dione derivatives as anticancer agents offers insight into the therapeutic potential of structurally related compounds, suggesting a possible area of interest for 1,10-Dibromodecane-2,9-dione in drug development (Tikhomirov et al., 2017).
Electrochemical Sensing and Recognition
- Gayathri and Kumar (2014) explored the electrochemical behavior of the 1,10-phenanthroline ligand and its potential for selective recognition of copper ion and hydrogen peroxide sensing, demonstrating the versatility of anthracene and phenanthroline derivatives in electrochemical sensors, which could extend to the exploration of 1,10-Dibromodecane-2,9-dione in similar applications (Gayathri & Kumar, 2014).
Metallosupramolecular Chemistry
- The work by Rice et al. (2000) on the formation of double and triple helicates with Cu(II) using pyridyl-thiazoles highlights the utility of specific structural motifs in constructing complex molecular architectures, potentially informing the research on 1,10-Dibromodecane-2,9-dione and its derivatives (Rice et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
1,10-dibromodecane-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2O2/c11-7-9(13)5-3-1-2-4-6-10(14)8-12/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUPFDACEFIGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)CBr)CCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454038 | |
| Record name | 2,9-Decanedione, 1,10-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Dibromodecane-2,9-dione | |
CAS RN |
77104-08-6 | |
| Record name | 2,9-Decanedione, 1,10-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




